molecular formula C18H21ClN4O4 B14038405 Thalidomide-5'-piperidine HCl

Thalidomide-5'-piperidine HCl

Cat. No.: B14038405
M. Wt: 392.8 g/mol
InChI Key: NHAXLMUVZKYXLT-UHFFFAOYSA-N
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Description

Thalidomide-5’-piperidine HCl is a derivative of thalidomide, a compound initially developed as a sedative and later found to have significant immunomodulatory and anti-angiogenic properties. Thalidomide-5’-piperidine HCl retains many of the parent compound’s properties but has been modified to enhance its efficacy and reduce its side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5’-piperidine HCl typically involves the reaction of thalidomide with piperidine under controlled conditions. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of Thalidomide-5’-piperidine HCl follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5’-piperidine HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substituting agents: Halogens like chlorine (Cl2) and bromine (Br2).

Major Products

The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of Thalidomide-5’-piperidine HCl .

Scientific Research Applications

Thalidomide-5’-piperidine HCl has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-5’-piperidine HCl is unique due to its specific modifications that enhance its efficacy and reduce side effects compared to its parent compound, thalidomide. Its ability to selectively degrade specific transcription factors makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C18H21ClN4O4

Molecular Weight

392.8 g/mol

IUPAC Name

5-(4-aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C18H20N4O4.ClH/c19-10-5-7-21(8-6-10)11-1-2-12-13(9-11)18(26)22(17(12)25)14-3-4-15(23)20-16(14)24;/h1-2,9-10,14H,3-8,19H2,(H,20,23,24);1H

InChI Key

NHAXLMUVZKYXLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N.Cl

Origin of Product

United States

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